molecular formula C13H14N2O3S B2926884 Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate CAS No. 195604-29-6

Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate

Cat. No. B2926884
CAS RN: 195604-29-6
M. Wt: 278.33
InChI Key: DKQDNVYOYSRAJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate is a compound that belongs to the class of organic compounds known as thiazolidines . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .


Synthesis Analysis

Thiazolidine derivatives, such as Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate, can be synthesized through various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, some N-(5-methyl-4-oxo-2-arylthiazolidin-3-yl)-isonicotinamide derivatives were synthesized from isoniazid and screened as antimycobacterial agents .

Scientific Research Applications

Anti-Cancer Activity

This compound has been tested for its anti-cancer properties, particularly against human liver cancer (HepG2) and human breast cancer (MCF-7) cell lines. The studies have shown that most of the synthesized compounds exhibit significant cytotoxicity, indicating potential as anti-cancer agents .

Antibacterial Properties

Some derivatives of this compound have shown significant antibacterial activity, with zones of inhibition comparable to standard drugs like gentamycin. This suggests potential use in developing new antibacterial agents .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing a variety of derivatives through multi-component coupling annulation, which can lead to the discovery of new drugs with diverse biological activities .

Catalyst Studies

Researchers have investigated the effects of various catalysts on the synthesis of thiazolidine derivatives, which could optimize production methods for pharmaceutical applications .

Future Directions

Thiazolidine derivatives, such as Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate, have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

ethyl 4-[(2-amino-4-oxo-1,3-thiazol-5-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-2-18-12(17)9-5-3-8(4-6-9)7-10-11(16)15-13(14)19-10/h3-6,10H,2,7H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQDNVYOYSRAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CC2C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647371
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate

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